N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in the literature . Benzoxazolyl aniline was utilized as a privileged scaffold of a series of (3-benzoxazole-2-yl) phenylamine derivatives, 3-benzoxazoloyl acetamide, and butyramide derivatives . These novel analogs were synthesized in straightforward simple chemistry without any quantitative chromatographic separations in reasonable yields .Molecular Structure Analysis
The molecular formula of “N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide” is C13H14N2O2 . The average mass is 230.262 Da and the monoisotopic mass is 230.105530 Da .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Benzoxazoles, including our compound of interest, serve as valuable starting materials in drug development. Researchers have explored their potential for various biological activities, such as:
- Anti-cancer : Some benzoxazole derivatives demonstrate anti-cancer effects, inhibiting the growth of lung, breast, colon, and cervical cancer cells .
Synthetic Organic Chemistry
The synthetic strategies for benzoxazole derivatives have seen significant advancements since 2018. Researchers have explored various pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed .
Materials Science and Nanocatalysis
Benzoxazole derivatives find applications in materials science due to their unique properties. Researchers have used them as building blocks for metal-organic frameworks (MOFs) and other functional materials. Nanocatalysts based on benzoxazoles have also been investigated for efficient catalytic processes .
Future Directions
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives have been known to interact with various targets in the body, leading to a range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
properties
IUPAC Name |
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-5-13-15-10-8-9(14-12(16)4-2)6-7-11(10)17-13/h4,6-8H,2-3,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZCVBRQRXAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.